molecular formula C5H10N2O B13205404 3-amino-N-methylbut-2-enamide

3-amino-N-methylbut-2-enamide

Katalognummer: B13205404
Molekulargewicht: 114.15 g/mol
InChI-Schlüssel: HZABTOJRDKVPQW-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-methylbut-2-enamide is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and an enamide functional group, making it a versatile molecule in organic synthesis and various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-amino-N-methylbut-2-enamide can be synthesized through several methods. One common approach involves the selective desaturation of amides. This method utilizes an iron-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides . Another method involves the reaction of N,N′-dimethylacetoacetamide with 1-amino-2-propanol, followed by purification and characterization using techniques such as NMR, HPLC, and LC-MS .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-methylbut-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the enamide group to other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted enamides, amides, and other nitrogen-containing compounds. For example, the reaction with alkyl halides can produce iminium salts, which can be hydrolyzed back into carbonyl compounds .

Wissenschaftliche Forschungsanwendungen

3-amino-N-methylbut-2-enamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-amino-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions often involve the formation of covalent bonds with electrophiles, leading to the formation of new compounds with distinct properties .

Vergleich Mit ähnlichen Verbindungen

3-amino-N-methylbut-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of science and industry.

Eigenschaften

Molekularformel

C5H10N2O

Molekulargewicht

114.15 g/mol

IUPAC-Name

(Z)-3-amino-N-methylbut-2-enamide

InChI

InChI=1S/C5H10N2O/c1-4(6)3-5(8)7-2/h3H,6H2,1-2H3,(H,7,8)/b4-3-

InChI-Schlüssel

HZABTOJRDKVPQW-ARJAWSKDSA-N

Isomerische SMILES

C/C(=C/C(=O)NC)/N

Kanonische SMILES

CC(=CC(=O)NC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.